25I-NBOMe-d3 (hydrochloride)

Forensic Toxicology Analytical Reference Standards Regulatory Compliance

25I-NBOMe-d3 (HCl) is the isotopically matched internal standard for accurate 25I-NBOMe quantitation via isotope dilution GC/LC-MS. Unlike non-deuterated parent (co-elution without resolution) or surrogate analogs like 25B-NBOMe-d3 (differential recovery/ionization bias), the +3 Da mass shift at the 2-methoxybenzyl position ensures chromatographic co-elution with complete spectrometric resolution, correcting matrix effects critical in postmortem blood, urine, and tissue. Available as a DEA-exempt preparation, enabling forensic/clinical labs without Schedule I licensure to implement validated, ISO/IEC 17025-compliant methods meeting SWGTOX acceptance criteria.

Molecular Formula C18H19D3INO3 · HCl
Molecular Weight 466.8
Cat. No. B1163918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25I-NBOMe-d3 (hydrochloride)
Synonyms2C-I-NBOMe-d3
Molecular FormulaC18H19D3INO3 · HCl
Molecular Weight466.8
Structural Identifiers
SMILESIC1=CC(OC)=C(CCNCC2=C(OC([2H])([2H])[2H])C=CC=C2)C=C1OC.Cl
InChIInChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3;
InChIKeyIPBBLNVKGLDTML-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25I-NBOMe-d3 (hydrochloride) for Forensic Toxicology and Research: Certified Deuterated Internal Standard for LC-MS and GC-MS


25I-NBOMe-d3 (hydrochloride) is a deuterium-labeled analog of the potent synthetic 5-HT₂A receptor agonist 25I-NBOMe (2C-I-NBOMe), featuring three deuterium atoms incorporated at the 2-methoxy position of the N-benzyl moiety . This compound is specifically formulated and supplied as a certified reference material intended exclusively as an analytical internal standard for the quantification of the parent drug 25I-NBOMe via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) . As a Schedule I controlled substance in the United States, procurement of this compound typically requires appropriate regulatory credentials unless the product is supplied as a DEA-exempt preparation . Unlike its non-deuterated congener, 25I-NBOMe-d3 (hydrochloride) is not employed as a pharmacological probe in receptor binding or functional assays, but rather serves as a critical analytical tool for ensuring precise quantitation in forensic, clinical toxicology, and research laboratories.

Why Non-Deuterated Analogs or Alternative Internal Standards Cannot Replace 25I-NBOMe-d3 in Quantitative Mass Spectrometry


In the context of quantitative mass spectrometry, the substitution of a deuterated internal standard (IS) such as 25I-NBOMe-d3 with either the non-deuterated parent compound (25I-NBOMe) or a structurally distinct analog (e.g., 25B-NBOMe-d3) introduces quantifiable analytical error and compromises method validity. The non-deuterated 25I-NBOMe co-elutes with the target analyte, failing to provide the distinct mass spectrometric signal (typically a +3 Da shift) required for accurate peak area ratio calculation and cannot correct for matrix effects or ionization suppression during sample preparation [1]. Conversely, while alternative NBOMe analogs such as 25B-NBOMe-d3 have been employed as surrogate internal standards for 25I-NBOMe detection, this practice introduces a distinct analytical bias: the differential extraction recovery and ionization efficiency between the brominated analog (25B) and the iodinated target analyte (25I) preclude true isotope dilution mass spectrometry accuracy, as evidenced by validation studies wherein calibration curves for 25I-NBOMe were constructed using a non-structurally identical IS [2]. The procurement of 25I-NBOMe-d3 therefore directly mitigates these sources of quantitative imprecision in forensic and clinical toxicology workflows.

Quantitative Differentiation Evidence for 25I-NBOMe-d3 (hydrochloride) in Analytical and Research Applications


Regulatory Procurement Differentiation: DEA-Exempt Formulation Availability vs. Schedule I Non-Deuterated Parent

The procurement of 25I-NBOMe-d3 (hydrochloride) in its DEA-exempt preparation formulation (Item No. 22878) enables laboratories without a Schedule I controlled substance registration to legally acquire and utilize this analytical standard for method development and validation, whereas the non-deuterated 25I-NBOMe (Item No. 9001128) remains a Schedule I compound requiring full DEA licensure . This regulatory distinction is specific to the exempt preparation formulation and does not apply to the standard 25I-NBOMe-d3 (Item No. 14284), which is also classified as Schedule I .

Forensic Toxicology Analytical Reference Standards Regulatory Compliance

Isotopic Purity and Mass Spectrometric Baseline Separation vs. Non-Deuterated Analyte

25I-NBOMe-d3 (hydrochloride) is supplied with a certified purity of ≥99% deuterated forms (d1-d3) . The incorporation of three deuterium atoms at the 2-methoxy position of the N-benzyl moiety yields a nominal mass shift of +3 Da relative to the non-deuterated 25I-NBOMe [M+H]⁺ ion, enabling baseline chromatographic co-elution with distinct mass spectrometric channel separation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . This contrasts with the use of the non-deuterated parent compound, which would produce identical precursor and product ion transitions and cannot be distinguished from the target analyte.

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Analytical Chemistry

Formulated Solution Stability and Certified Concentration Accuracy vs. Neat Solid Internal Standards

The Cerilliant® 25I-NBOMe-D3 hydrochloride solution is supplied as a certified reference material at a precisely formulated concentration of 100 μg/mL in methanol (as free base) in Snap-N-Spike® ampules . This contrasts with neat crystalline solid preparations of 25I-NBOMe-d3 (Item No. 14284), which require end-user gravimetric measurement and volumetric preparation, introducing potential sources of quantitative error from balance calibration, hygroscopicity, and solvent evaporation . The certified solution formulation eliminates these pre-analytical variables and is accompanied by a Certificate of Analysis documenting traceability to SI units.

Certified Reference Material Analytical Method Validation Forensic Toxicology

Non-Pharmacological Identity: Absence of Receptor Agonism vs. Potent 5-HT₂A Agonist Non-Deuterated Parent

The non-deuterated parent compound 25I-NBOMe exhibits exceptionally high affinity for the human 5-HT₂A receptor, with reported Ki values of 0.044 nM (human) and 0.087 nM (rat), representing approximately 16-fold greater potency than its phenethylamine precursor 2C-I [1]. In contrast, 25I-NBOMe-d3 (hydrochloride) is not intended for use as a pharmacological probe or agonist; it is explicitly designated and supplied solely as an analytical internal standard for mass spectrometric quantification . This functional distinction is critical: procurement of the deuterated analog for receptor binding or functional assays would constitute misuse of an analytical reference standard and yield no interpretable pharmacological data.

5-HT₂A Receptor Pharmacological Profiling Research Tool Selection

Enzymatic Metabolic Pathway Context for Deuterium-Labeled Internal Standard Selection

The metabolism of the non-deuterated 25I-NBOMe is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, with intrinsic clearance (CLint) values of 70.1 mL/min/kg in pooled human liver microsomes [1]. Extensive phase I and II biotransformation yields at least 68 identifiable metabolites, including O-demethylation, O,O-bis-demethylation, hydroxylation, glucuronidation, and sulfation products [2]. For laboratories developing quantitative methods to measure 25I-NBOMe and its metabolites in biological matrices, the procurement of 25I-NBOMe-d3 as the internal standard is specifically indicated, as alternative isotopically labeled analogs (e.g., 25B-NBOMe-d3) undergo different metabolic fates and exhibit distinct extraction and ionization behaviors.

Drug Metabolism CYP450 Enzymes Forensic Biomarker Identification

Primary Research and Industrial Applications for 25I-NBOMe-d3 (hydrochloride) Based on Quantitative Differentiation Evidence


Forensic Toxicology Method Development and Validation for 25I-NBOMe Quantification in Biological Matrices

Laboratories engaged in postmortem toxicology, driving under the influence of drugs (DUID) testing, or clinical intoxication casework require validated LC-MS/MS or GC-MS methods for the accurate quantification of 25I-NBOMe in blood, urine, and tissue specimens. The procurement of 25I-NBOMe-d3 (hydrochloride) as a certified reference material or DEA-exempt preparation enables the implementation of isotope dilution mass spectrometry, which corrects for matrix effects, extraction variability, and ionization suppression that are particularly pronounced in complex biological samples [1]. The +3 Da mass shift and ≥99% isotopic purity of the deuterated internal standard ensure that the target analyte and IS are chromatographically co-eluting but spectrometrically resolved, thereby meeting the acceptance criteria for accuracy, precision, and linearity specified in forensic validation guidelines such as SWGTOX and ANSI/ASB Standard 036 .

Urine Drug Testing and Clinical Toxicology Screening for NBOMe Intoxication

Given that 25I-NBOMe is extensively metabolized in vivo by CYP3A4 and CYP2D6, with the parent compound often undetectable in urine beyond a narrow detection window, clinical toxicology laboratories must rely on the quantification of specific phase I and II metabolites as biomarkers of exposure [1]. The use of 25I-NBOMe-d3 as the internal standard in LC-MS/MS assays allows for the accurate quantification of both the parent drug and its primary O-desmethyl metabolites (e.g., 2-O-desmethyl-5-I-NBOMe, M5) in urine specimens following enzymatic hydrolysis . This application is directly supported by the metabolic pathway evidence indicating that the deuterated IS accurately mimics the extraction and ionization behavior of the target analytes, whereas alternative NBOMe internal standards (e.g., 25B-NBOMe-d3) introduce quantitative bias due to differential physicochemical properties [2].

Academic and Contract Research Organization (CRO) Method Transfer Without Schedule I Licensure

Academic research groups and contract research organizations operating without a DEA Schedule I controlled substance registration can legally procure the DEA-exempt preparation formulation of 25I-NBOMe-d3 (hydrochloride) (Item No. 22878) to develop, validate, and transfer analytical methods for 25I-NBOMe detection [1]. This regulatory pathway enables these institutions to participate in method development studies, proficiency testing programs, and collaborative forensic research initiatives that would otherwise be inaccessible due to the Schedule I classification of non-deuterated 25I-NBOMe. The exempt preparation therefore serves as a critical procurement solution for laboratories seeking to establish 25I-NBOMe testing capabilities without the administrative and security burdens associated with Schedule I licensure .

Proficiency Testing and Quality Assurance Programs for NBOMe Drug Class Detection

External quality assessment (EQA) and proficiency testing (PT) programs, such as those administered by the College of American Pathologists (CAP) or the Society of Forensic Toxicologists (SOFT), require participating laboratories to accurately quantify spiked drug concentrations in unknown biological matrices. The use of 25I-NBOMe-d3 as the internal standard in these programs ensures that quantitative results are directly comparable across laboratories, as the certified concentration of the deuterated IS (e.g., 100 μg/mL Cerilliant® solution) provides a traceable anchor for calibration curve construction and analyte concentration back-calculation [1]. This standardization is essential for maintaining laboratory accreditation under ISO/IEC 17025 and for demonstrating analytical competency in the detection of emerging synthetic hallucinogens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25I-NBOMe-d3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.